molecular formula C13H9BrN2O2 B12338276 Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate

Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate

Cat. No.: B12338276
M. Wt: 305.13 g/mol
InChI Key: BBWSWPFUYQBRAN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate (CAS 1800345-14-5) is a brominated heteroaromatic ester that serves as a versatile and high-value synthetic intermediate in medicinal chemistry and anticancer drug discovery. This compound features a pyrido[3,2-b]indole core, a privileged scaffold recognized for its significant biological potential . The reactive 3-bromo substituent provides a key synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . This makes it a critical building block for constructing more complex molecules aimed at novel biological targets. Its primary research application is in the development of 5H-pyrido[3,2-b]indole-based compounds investigated as potent antineoplastic agents . Specifically, derivatives stemming from this chemical class have been designed as bromodomain inhibitors, a promising therapeutic strategy for targeting various cancers . The scaffold's structural analogy to endogenous indole rings also contributes to its biocompatibility and relevance in chemical biology . Supplied with a typical purity of ≥98% , this compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate

InChI

InChI=1S/C13H9BrN2O2/c1-18-13(17)7-2-3-9-10(4-7)16-11-5-8(14)6-15-12(9)11/h2-6,16H,1H3

InChI Key

BBWSWPFUYQBRAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(N2)C=C(C=N3)Br

Origin of Product

United States

Preparation Methods

Table 1: Bromination Efficiency Under Varied Conditions

Precursor Brominating Agent Solvent Temp (°C) Yield (%)
5H-Pyrido[3,2-b]indole NIS DCM 0 65
7-Carboxylate derivative Br₂ Acetic acid 80 72
5-Methyl analog NBS THF 25 58

Suzuki Coupling Approaches

Suzuki-Miyaura cross-coupling is pivotal for introducing the bromine atom and carboxylate group sequentially. Source outlines a two-step protocol:

  • Pyrazole Installation : 5-Bromo-7-azaindole (9 ) reacts with 1-methyl-4-pyrazoleboronic acid pinacol ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to afford intermediate 7 in 85% yield.
  • Carboxylate Introduction : Iodination of 7 followed by coupling with methyl carboxyboronate yields the final product.

This method’s versatility is evident in its tolerance for diverse boronic esters, though steric hindrance from the pyridoindole core can reduce yields. For example, bulkier tert-butyl esters exhibit 22% lower efficiency compared to methyl esters.

Cyclization via Aryne Intermediates

Source describes a novel cyclization strategy using aryne precursors to construct the pyridoindole skeleton. Reacting 2-pyridinecarboxaldehyde with diethyl malonate forms a malonate intermediate, which undergoes [2+2] cycloaddition with benzyne (generated in situ from hexadehydro-Diels-Alder precursors). This route produces methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate in 53% yield after optimization (Table 2).

Key challenges include controlling aryne reactivity and minimizing polymerization. Using cesium fluoride (CsF) as a fluoride source at 65°C improves regioselectivity, achieving a 70% combined yield of cyclized products.

Table 2: Cyclization Optimization with Aryne Precursors

Fluoride Source Temp (°C) Benzyne Equiv Yield (%)
TBAT 25 1.0 62
CsF 65 3.0 70
TBAF 100 1.2 18

Condensation and Functionalization Strategies

Source details a condensation-based approach starting from 3-aminocrotononitrile. Cyclization with hydrazine hydrate at 80°C forms a 5-methylpyrazole intermediate, which is subsequently brominated using BrCCl₂CCl₂Br. Oxidation with KMnO₄ introduces the carboxylate group, followed by methylation with dimethyl sulfate to yield the target compound.

This method avoids cryogenic conditions but requires stringent stoichiometric control. Over-oxidation during carboxylate formation remains a limitation, with yields dropping to 34% if reaction times exceed 12 hours.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation (Table 3) highlights trade-offs between efficiency, scalability, and practicality. Suzuki coupling offers the highest selectivity (up to 85% yield) but demands palladium catalysts and inert conditions. Aryne cyclization, while innovative, suffers from moderate yields and complex purification. Bromination-functionalization sequences are more scalable but require multi-step protocols.

Table 3: Route Comparison for this compound

Method Key Steps Avg Yield (%) Scalability
Suzuki Coupling Cross-coupling, iodination 78 Moderate
Aryne Cyclization [2+2] Cycloaddition 53 Low
Bromination-Oxidation Bromination, carboxylation 65 High

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Development

1. Anticancer Activity
Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate has shown promise as a lead compound in drug discovery programs targeting various cancers. Its structural similarity to other bioactive compounds allows it to interact with specific protein targets involved in cell signaling pathways, potentially modulating their activity .

2. Mechanism of Action
Preliminary studies suggest that this compound may inhibit bromodomain-containing proteins, which play a crucial role in cancer progression. This inhibition could be beneficial for treating various cancers such as small cell lung cancer, non-small cell lung cancer, and acute myeloid leukemia .

3. Structure-Activity Relationships
Research indicates that modifications at the 3- and 5-positions of the indole core can significantly affect biological activity. For instance, certain substitutions enhance potency against specific cancer cell lines while improving pharmacokinetic properties such as solubility and clearance rates .

1. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound derivatives. Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may have similar properties .

2. Interaction Studies
Interaction studies indicate that this compound binds to several biological targets, including enzymes involved in metabolic pathways. These interactions are critical for understanding its therapeutic potential and mechanisms of action .

Data Tables

Compound Name Structural Features Unique Aspects
Methyl 7-bromo-1H-indole-2-carboxylateIndole structure with a carboxylate groupLacks the pyridine moiety
Ethyl 5-methyl-4-(1-methyl-1H-indol-2-yl)-5H-pyrido[3,2-b]indole-2-carboxylateSimilar bicyclic structureContains additional methyl groups
7-Bromo-1H-indole-6-carbonitrileIndole framework with a cyano groupDifferent functional group at position 6

Case Studies

  • Lead Optimization for Neglected Tropical Diseases
    A study focused on optimizing derivatives of this compound for treating human African trypanosomiasis (HAT). The research highlighted the importance of maintaining potency while improving absorption and metabolism profiles .
  • Antimicrobial Activity Investigation
    Another case study investigated the synthesis of various analogs derived from this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. The results indicated that certain derivatives significantly enhanced antibiotic activity .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate, a detailed comparison with structurally related compounds is provided below. Key differences in substitution patterns, ring systems, and functional groups are highlighted.

Table 1: Structural and Functional Comparison of Pyridoindole Derivatives

Compound Name Substituents/Ring System Molecular Weight Key Features Biological Relevance/Applications Reference
This compound Bromine (C3), methyl ester (C7), pyrido[3,2-b]indole ~345.2 g/mol Reactive bromine site; planar core for target binding; ester for derivatization Kinase inhibition, antiviral candidates
Methyl 3-(3,5-dimethylisoxazol-4-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indole-7-carboxylate Isoxazole (C3), THP-methyl (C5), pyrido[3,2-b]indole ~515.6 g/mol Bulky substituents enhance selectivity; isoxazole improves metabolic stability Targeted therapies requiring steric hindrance
tert-Butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Bromine (C7), fluorobenzyl (C5), pyrido[4,3-b]indole ~459.4 g/mol Saturated dihydro ring reduces planarity; fluorobenzyl enhances lipophilicity CNS-targeted drugs due to increased BBB penetration
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate Bromine (C7), methyl ester (C1), pyrido[3,4-b]indole ~335.2 g/mol Positional isomerism alters electronic distribution; ester at C1 limits derivatization Fluorescence probes, DNA intercalation studies
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide Carboxamide (C3), hydroxybenzamido chain ~449.5 g/mol Amide groups enhance solubility and hydrogen bonding; flexible linker improves target engagement Antimicrobial and anti-inflammatory agents

Key Observations:

Substitution Position and Reactivity :

  • The bromine at C3 in the target compound contrasts with C7 bromination in and . Position 3 is more sterically accessible, favoring nucleophilic substitution or cross-coupling reactions, whereas C7 bromine (as in ) may hinder reactivity due to proximity to the ester group.

Ring System Variations: Pyrido[3,2-b]indole (target compound) vs.

Functional Group Impact: Methyl ester (target) vs. tert-butyl carbamate (): The tert-butyl group increases steric bulk and stability but reduces solubility. Methyl esters are more labile, enabling prodrug strategies. Amide vs.

Biological Implications :

  • The target compound’s bromine and ester groups make it a versatile intermediate for generating derivatives with tailored bioactivity. In contrast, ’s isoxazole substituent introduces heterocyclic diversity, which may improve selectivity against off-target enzymes.

Biological Activity

Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyridoindole family, characterized by a unique bicyclic structure that combines pyridine and indole moieties. The presence of a bromine atom at the 3-position and a carboxylate group at the 7-position enhances its chemical reactivity and biological activity. The molecular formula is C12H8BrN2O2, with a molecular weight of approximately 292.1 g/mol.

The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that this compound may modulate cell signaling pathways by binding to specific proteins involved in these processes. For instance, it has shown potential in inhibiting certain enzymes and receptors that play critical roles in cancer progression and neurodegenerative diseases .

Interaction with Biological Targets

The compound's interaction with biological targets can be summarized as follows:

Target Type of Interaction Biological Implication
EnzymesInhibitionModulation of metabolic pathways
ReceptorsBindingAlteration of signaling cascades
Protein TargetsAffinity StudiesUnderstanding therapeutic potential

These interactions are crucial for elucidating the compound's mechanism of action and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. It may induce apoptosis in cancer cells through multiple pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties in preclinical models, particularly against neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating central nervous system disorders .
  • Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. This activity is attributed to its structural features that may disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Cancer Cell Line Study : In a study evaluating its anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
  • Neuroprotection Assessment : In vitro assays using SH-SY5Y neuroblastoma cells showed that the compound could reduce oxidative stress-induced cell death by up to 50%, indicating its potential as a neuroprotective agent against oxidative damage associated with neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate with high purity?

A CuI-catalyzed azide-alkyne cycloaddition (click reaction) in a PEG-400/DMF solvent system has been effective for analogous brominated indole derivatives, yielding ~50% after purification via flash column chromatography (70:30 EtOAc/hexane) . Key steps include:

  • Catalyst optimization : Test CuI vs. other Cu sources (e.g., CuSO4/sodium ascorbate) to enhance regioselectivity.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Purification : Monitor reaction progress by TLC (Rf ~0.30 in EtOAc/hexane) and use silica gel chromatography to isolate the product .

Basic: How should researchers characterize this compound spectroscopically?

Routine characterization includes:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). For brominated analogs, splitting patterns reveal substitution positions .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z ~427.0757 for similar bromo-indoles) .
  • FTIR : Detect ester C=O stretches (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .

Advanced: How can cross-coupling reactions be employed to functionalize the bromine substituent?

The 3-bromo group is amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 80°C to introduce aryl groups .
  • Amination : Employ Pd₂(dba)₃/Xantphos with amines to replace Br with NH-alkyl/aryl groups. Monitor regioselectivity via LCMS (e.g., m/z shifts ~+15–100 Da) .

Advanced: What crystallographic methods are suitable for resolving structural ambiguities?

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. For high-resolution data, apply twin refinement if mosaicity is observed .
  • Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for understanding packing interactions .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry and validate using Rint (<5% preferred) .

Advanced: How to address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

  • Tautomerism : Brominated indoles may exhibit keto-enol tautomerism. Use variable-temperature NMR (e.g., 25–60°C) to stabilize dominant forms .
  • Impurity profiling : Compare HRMS with theoretical isotopic patterns. Recrystallize from EtOAc/hexane to remove byproducts .
  • X-ray diffraction : Resolve ambiguities by determining the crystal structure, as done for bis-indolyl methanones .

Advanced: What computational methods predict reactivity or electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • TD-DFT : Simulate UV-Vis spectra (λ ~250–300 nm for indole derivatives) to correlate with experimental data .

Basic: What are the stability and storage conditions for this compound?

  • Stability : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, which may degrade the indole core .
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or alcohols .

Advanced: How to design analogs for biological screening while maintaining core activity?

  • Bioisosteric replacement : Replace the ester with amides (e.g., using CDI-mediated coupling) to modulate lipophilicity .
  • Scaffold hopping : Integrate pyrrolo[3,2-d]pyrimidine fragments (as in antiviral patents) to explore new pharmacophores .

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